![molecular formula C18H18ClN3OS B2552705 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide CAS No. 1396787-11-3](/img/structure/B2552705.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide
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Overview
Description
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzothiazole ring, as well as the acetamide group. Benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Scientific Research Applications
Pesticidal Properties
The compound has garnered interest due to its pesticidal potential. In a study by Shang et al. (2022), a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . Notably:
Luminophores and Optoelectronics
While not extensively studied, the compound’s structure suggests potential as a luminophore. Further investigations could explore its use in optoelectronic devices .
Excited State Hydrogen Bond and Proton Transfer
The compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is closely related. Understanding its solvent effects and excited state behavior could contribute to the development of new products in optoelectronics and analytical tools .
Calcium Imaging in Insects
Calcium imaging experiments revealed that certain derivatives (e.g., 8h, 8i, and viii) could activate the release of calcium ions in insect central neurons (M. sep-arata) at higher concentrations (50 mg/L) .
Structure-Activity Relationship (SAR) Insights
The SAR analysis provided valuable information for potential structural modifications, making this compound a promising starting point for further investigation .
Future Directions
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12(13-7-4-3-5-8-13)20-16(23)11-22(2)18-21-17-14(19)9-6-10-15(17)24-18/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFPEYQCUGTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide |
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